Thalmidine
Description
Thalmidine (O-Methylthalicberine) is a bisbenzylisoquinoline alkaloid with the molecular formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.76 g/mol . It is identified by CAS No. 5096-71-9 and is structurally derived from Thalicberine through O-methylation at specific positions .
Properties
CAS No. |
5096-71-9 |
|---|---|
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(3S,21S)-10,14,15,26-tetramethoxy-4,20-dimethyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(32),7(36),8,10,13(35),14,16,23(34),24,26,29(33),30-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-34-32(42-4)22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 |
InChI Key |
UUURWWVPMHAACP-KYJUHHDHSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thalmidine belongs to a family of bisbenzylisoquinoline alkaloids, sharing structural motifs with compounds such as Thalicberine, O-Methylthalmethine, Repandinine, and Bellarine. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Methylation vs. Hydroxylation: this compound differs from Thalicberine by the replacement of hydroxyl groups with methoxy groups at positions 6,7,7',12.
- Molecular Weight Trends : Repandinine (636.28 g/mol) has a higher molecular weight than this compound due to an additional oxygen atom, which may influence solubility and crystallinity .
- Structural Simplification : O-Methylthalmethine (606.27 g/mol) lacks two methyl groups present in this compound, suggesting reduced steric hindrance and altered receptor binding dynamics .
Analytical and Pharmacological Considerations
Analytical Challenges
- Extraction and Purity: this compound’s complex structure poses challenges in extraction, as noted in studies on similar alkaloids. Batch-to-batch variability in natural sources can affect reproducibility, and incomplete extraction may lead to underestimation of its concentration in matrices .
- Chromatographic Profiling : Methods like HPLC (as validated for ranitidine in ) could be adapted for this compound quantification, though its larger size and hydrophobicity may require optimized mobile phases .
Pharmacological Gaps
Clinical and Regulatory Perspectives
- Synthesis and Standardization : Asymmetric synthesis attempts for related alkaloids (e.g., tashiromine in ) highlight the difficulty of producing enantiopure this compound, which is critical for pharmacological consistency .
- Safety and Efficacy : Regulatory guidelines () emphasize the need for comparative clinical trials to assess this compound’s efficacy across demographics, particularly against its demethylated analog, Thalicberine, which may have differing toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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